N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenyl group, and a pyridinylformamido group
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with phenylacetic acid to form an intermediate, which is then reacted with pyridine-3-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like copper catalysts to form aromatic ketones.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Properties
Molecular Formula |
C22H20ClN3O2 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-chlorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-11-5-4-9-17(19)15-25-22(28)20(13-16-7-2-1-3-8-16)26-21(27)18-10-6-12-24-14-18/h1-12,14,20H,13,15H2,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI Key |
XGCDEPRHDUOIKI-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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